Hsp90-IN-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsp90-IN-19 is a small molecule inhibitor targeting Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those associated with cancer. This compound has shown potential in preclinical studies for its ability to inhibit the function of Hsp90, thereby disrupting the maturation of oncogenic proteins and inducing cancer cell death .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hsp90-IN-19 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: Hsp90-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used .
科学研究应用
Hsp90-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Hsp90 in protein folding and stability.
Biology: Investigates the cellular pathways regulated by Hsp90 and its client proteins.
Medicine: Explores its potential as a therapeutic agent in cancer treatment by inhibiting the function of Hsp90 and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new drugs targeting Hsp90 for various diseases
作用机制
Hsp90-IN-19 is compared with other Hsp90 inhibitors such as:
Geldanamycin: A natural product that binds to the N-terminal ATP-binding domain of Hsp90.
17-AAG (Tanespimycin): A derivative of geldanamycin with improved solubility and reduced toxicity.
Radicicol: A macrocyclic antifungal agent that inhibits Hsp90 by binding to its ATP-binding domain
Uniqueness: this compound is unique due to its specific binding affinity and potency in inhibiting Hsp90, making it a promising candidate for further development as a cancer therapeutic .
相似化合物的比较
- Geldanamycin
- 17-AAG (Tanespimycin)
- Radicicol
- Epigallocatechin gallate
- Gedunin
- Lentiginosine
- Celastrol
- Deguelin .
属性
分子式 |
C29H38O7 |
---|---|
分子量 |
498.6 g/mol |
IUPAC 名称 |
4-[[(4R,5S)-2,5-dimethyl-4-[(E)-2-(3-methylbut-2-enoyloxy)ethenyl]-5-(4-methylpent-3-enyl)-4,6-dihydrocyclohepta[b]furan-8-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H38O7/c1-19(2)8-7-13-29(6)14-11-22(18-35-26(32)10-9-25(30)31)28-23(17-21(5)36-28)24(29)12-15-34-27(33)16-20(3)4/h8,11-12,15-17,24H,7,9-10,13-14,18H2,1-6H3,(H,30,31)/b15-12+/t24-,29-/m0/s1 |
InChI 键 |
RFOZWSQGWRHUBD-WCJYFFLOSA-N |
手性 SMILES |
CC1=CC2=C(O1)C(=CC[C@]([C@H]2/C=C/OC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |
规范 SMILES |
CC1=CC2=C(O1)C(=CCC(C2C=COC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。